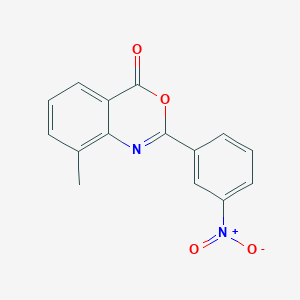

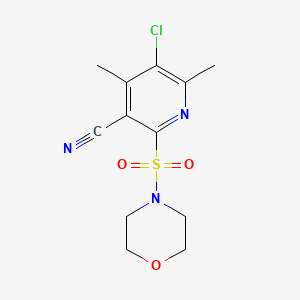

![molecular formula C13H16N2O B5560357 3-[(dimethylamino)methyl]-2-methyl-4-quinolinol CAS No. 347364-77-6](/img/structure/B5560357.png)

3-[(dimethylamino)methyl]-2-methyl-4-quinolinol

Overview

Description

The compound “3-[(dimethylamino)methyl]-2-methyl-4-quinolinol” is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a dimethylamino functional group attached to a methyl group, which is then attached to the 3rd position of the quinoline .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic quinoline core, with the dimethylamino functional group providing basicity and the potential for hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the quinoline core and the dimethylamino group. The quinoline part of the molecule is aromatic and hence relatively stable, but it can undergo electrophilic substitution reactions. The dimethylamino group could potentially participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic quinoline core would likely make it relatively stable and possibly planar. The dimethylamino group could confer basicity and a degree of polarity to the molecule .Scientific Research Applications

Photo-Antiproliferative Activity

3-[(dimethylamino)methyl]-2-methyl-4-quinolinol has been explored for its photo-antiproliferative activity. A study by Chimichi et al. (2006) focused on synthesizing new 3-quinolinonyl-pyrazoles and isoxazoles derived from 3-[(dimethylamino)methyl]-2-methyl-4-quinolinol. They evaluated the phototoxicity and cytotoxic activities of these compounds against leukemia and adenocarcinoma-derived cell lines, comparing them to normal human keratinocytes (Chimichi et al., 2006).

Synthesis of Diverse Chemical Compounds

This chemical has been used in the synthesis of a variety of compounds. Chauncey and Grundon (1990) synthesized 1-Methyl-3-methylene-2,4(1H,3H)-quinolinedione from 4-hydroxy-1,3-dimethyl-2(1H)-quinolinone, which is a derivative of 3-[(dimethylamino)methyl]-2-methyl-4-quinolinol. This compound was further used in Diels-Alder cycloaddition reactions (Chauncey & Grundon, 1990).

Cytotoxic Activity in Cancer Research

Deady et al. (2003) investigated carboxamide derivatives of benzo[b][1,6]naphthyridines, which were synthesized using a reaction involving 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione, a compound related to 3-[(dimethylamino)methyl]-2-methyl-4-quinolinol. These compounds were tested for their growth inhibitory properties against various cancer cell lines, with some showing potent cytotoxicity (Deady et al., 2003).

Antibacterial Activity

Asghari et al. (2014) studied the antibacterial activity of pyranoquinoline derivatives synthesized using 3-[(dimethylamino)methyl]-2-methyl-4-quinolinol. These compounds exhibited moderate effectiveness against bacterial growth, particularly against Pseudomonas aeruginosa (Asghari et al., 2014).

Synthesis of Quinolinone Derivatives

Abdel-Megid et al. (2007) explored the synthesis of various heterocyclyl-quinolinones starting from 3-acetylquinolinone and enaminone derived from 3-[(dimethylamino)methyl]-2-methyl-4-quinolinol. This study contributed to the development of new chemical entities with potential applications in medicinal chemistry (Abdel-Megid et al., 2007).

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-[(dimethylamino)methyl]-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-9-11(8-15(2)3)13(16)10-6-4-5-7-12(10)14-9/h4-7H,8H2,1-3H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVAVNQFLQWPNAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2N1)CN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401243598 | |

| Record name | 3-[(Dimethylamino)methyl]-2-methyl-4-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401243598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Dimethylamino)methyl]-2-methyl-4-quinolinol | |

CAS RN |

347364-77-6 | |

| Record name | 3-[(Dimethylamino)methyl]-2-methyl-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=347364-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(Dimethylamino)methyl]-2-methyl-4-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401243598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

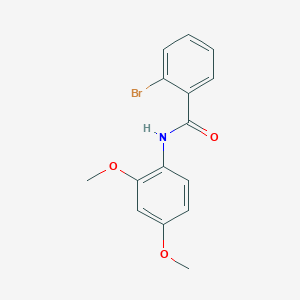

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetohydrazide](/img/structure/B5560276.png)

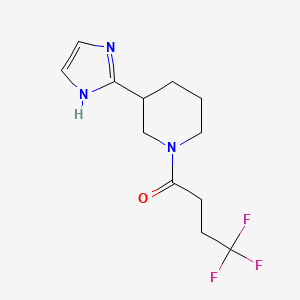

![1-(2-aminoethyl)-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5560292.png)

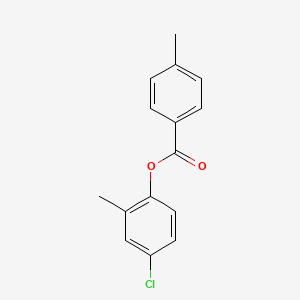

![3-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5560311.png)

![3-(benzyloxy)-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5560330.png)

![3-({4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5560331.png)

![1,1'-[(5-nitro-1,3-phenylene)dicarbonyl]dipiperidine](/img/structure/B5560351.png)

![N-[2-(1-methyl-4-piperidinyl)ethyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5560358.png)

![ethyl 2-oxo-5-[(2-pyridinylthio)methyl]-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B5560364.png)